molecular formula C11H10IN3O2 B8374600 (5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate

(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate

Cat. No.: B8374600
M. Wt: 343.12 g/mol
InChI Key: OKCMGYKZBLNIQR-UHFFFAOYSA-N
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Description

(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate is a compound that belongs to the class of carbamate esters It is characterized by the presence of a carbamic acid esterified with a methyl group and a phenyl group, along with a 5-iodo-pyrazol-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate typically involves the esterification of carbamic acid derivatives with appropriate reagents. One common method is the reaction of phenyl isocyanate with methyl alcohol in the presence of a base to form the methyl ester. The 5-iodo-pyrazol-1-yl moiety can be introduced through a substitution reaction involving pyrazole and iodine under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate is unique due to the presence of the 5-iodo-pyrazol-1-yl group, which imparts distinct chemical and biological properties. This moiety can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10IN3O2

Molecular Weight

343.12 g/mol

IUPAC Name

(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate

InChI

InChI=1S/C11H10IN3O2/c1-14(9-5-3-2-4-6-9)11(16)17-15-10(12)7-8-13-15/h2-8H,1H3

InChI Key

OKCMGYKZBLNIQR-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)ON2C(=CC=N2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 1-hydroxy-5-iodopyrazole and N-methyl-N-phenylcarbamoyl chloride applying the general procedure 8. The crude product was purified by flash chromatography (Quad flash 12, EtOAc-heptane) (64%, oil).
Name
1-hydroxy-5-iodopyrazole
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reactant
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